

# Application Notes and Protocols: Azacyclododecan-2-one in Copolyamide Synthesis

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## Compound of Interest

Compound Name: Azacyclododecan-2-one

Cat. No.: B073394

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These application notes provide a detailed overview of the use of **azacyclododecan-2-one**, commonly known as lauro lactam, as a monomer in the synthesis of copolyamides. The incorporation of lauro lactam into polyamide chains, particularly with  $\epsilon$ -caprolactam, allows for the tailoring of polymer properties to suit a wide range of applications, from high-performance engineering plastics to specialized biomaterials.

## Introduction to Azacyclododecan-2-one in Copolyamide Synthesis

**Azacyclododecan-2-one** is a macrocyclic lactam containing 12 carbon atoms.<sup>[1]</sup> Its polymerization, typically through ring-opening polymerization, yields polyamide 12 (PA12).<sup>[1]</sup> When copolymerized with other lactams, such as  $\epsilon$ -caprolactam (the monomer for polyamide 6), it forms copolyamides, most notably polyamide 6/12.<sup>[1]</sup> The long aliphatic chain of the lauro lactam unit imparts several desirable properties to the resulting copolymer, including:

- **Reduced Moisture Absorption:** The lower density of amide groups compared to polyamide 6 leads to significantly lower water uptake. This results in improved dimensional stability and more consistent mechanical properties in humid environments.<sup>[2]</sup>

- **Increased Flexibility and Impact Strength:** The long methylene chain from the laurolactam monomer increases the flexibility of the polymer backbone, leading to enhanced impact resistance.[3]
- **Lower Melting Point:** The incorporation of laurolactam disrupts the crystalline structure of polyamide 6, resulting in a lower melting temperature and potentially easier processing.[3]
- **Chemical Resistance:** Polyamide 6/12 exhibits good resistance to a variety of chemicals, oils, and fuels.[4]

The synthesis of these copolyamides is most commonly achieved through anionic ring-opening polymerization (AROP), which allows for rapid polymerization and the formation of high molecular weight polymers.[5]

## Data Presentation: Properties of Laurolactam-Based Copolyamides

The properties of copolyamides derived from laurolactam are highly dependent on the comonomer ratio. The following tables summarize the quantitative data on the effect of laurolactam content on the physical and mechanical properties of polyamide 6/12.

Table 1: Thermal and Physical Properties of Polyamide 6/12 Copolymers

| Lauro lactam Content (wt%) | Melting Temperature (°C) | Degree of Crystallinity (%) | Water Absorption (%) | Density (g/cm <sup>3</sup> ) |
|----------------------------|--------------------------|-----------------------------|----------------------|------------------------------|
| 0 (Polyamide 6)            | 220-225                  | 40-50                       | ~9.5 (saturation)    | 1.13-1.15                    |
| 10                         | 205-215                  | 35-45                       | Not specified        | 1.08-1.12                    |
| 20                         | 195-205                  | 30-40                       | Not specified        | 1.06-1.10                    |
| 30                         | 185-195                  | 25-35                       | Not specified        | 1.05-1.09                    |
| 40                         | 175-185                  | 20-30                       | Not specified        | 1.04-1.08                    |
| 50                         | 165-175                  | 15-25                       | Not specified        | 1.03-1.07                    |
| 100 (Polyamide 12)         | 175-180                  | 30-40                       | ~1.5 (saturation)    | 1.01-1.02                    |

Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions and characterization methods used.

Table 2: Mechanical Properties of Polyamide 6/12 Copolymers

| Lauro lactam Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (kJ/m <sup>2</sup> ) |
|----------------------------|------------------------|------------------------|---|
| 0 (Polyamide 6)            | 60-80                  | 2.0-3.0                | 5-10  |
| 10                         | 55-75                  | 1.8-2.8                | 8-15  |
| 20                         | 50-70                  | 1.6-2.6                | 12-20   |
| 30                         | 45-65                  | 1.4-2.4                | 15-25   |
| 40                         | 40-60                  | 1.2-2.2                | 20-30   |
| 50                         | 35-55                  | 1.0-2.0                | 25-40   |
| 100 (Polyamide 12)         | 40-50                  | 1.2-1.5                | 10-20   |

Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions and characterization methods used.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a polyamide 6/12 copolymer.

### Protocol 1: Synthesis of Polyamide 6/12 by Anionic Ring-Opening Polymerization

This protocol describes the synthesis of a polyamide 6/12 copolymer with a 70:30 weight ratio of  $\epsilon$ -caprolactam to laurolactam.

Materials:

- $\epsilon$ -Caprolactam (high purity, low water content)
- **Azacyclododecan-2-one** (Laurolactam) (high purity)
- Sodium metal (initiator)
- N-acetyl- $\epsilon$ -caprolactam (activator)
- Anhydrous toluene
- Nitrogen gas (high purity)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle with temperature controller

- Schlenk line or similar inert atmosphere setup

Procedure:

- Drying of Monomers: Dry the  $\epsilon$ -caprolactam and laurolactam under vacuum at 80°C for at least 12 hours to remove any residual moisture.
- Initiator Preparation (Sodium Caprolactamate):
  - In a flame-dried, three-necked flask under a nitrogen atmosphere, add 70 g of dried  $\epsilon$ -caprolactam and 30 g of dried laurolactam.
  - Heat the mixture to 110°C with stirring to obtain a homogeneous melt.
  - Carefully add a small, freshly cut piece of sodium metal (approximately 0.3 g) to the molten monomers. The mixture will evolve hydrogen gas.
  - Continue stirring at 110°C until all the sodium has reacted and the solution is clear. This forms the sodium lactamate initiator solution.
- Polymerization:
  - To the initiator solution, add 1.5 g of N-acetyl- $\epsilon$ -caprolactam as the activator.
  - Increase the temperature of the reaction mixture to 160°C.
  - Polymerization will commence rapidly, as indicated by an increase in viscosity.
  - Maintain the reaction at 160°C for 30-60 minutes.
- Isolation and Purification:
  - Allow the reaction to cool to room temperature under nitrogen. The solid polymer will be formed.
  - Mechanically break up the polymer.

- Wash the polymer chips extensively with hot water to remove any unreacted monomers and oligomers.
- Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.

## Protocol 2: Characterization of Copolyamide

### 1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To confirm the presence of amide functional groups and the incorporation of both monomer units.
- Procedure:
  - Obtain a thin film of the copolyamide by melt-pressing or casting from a suitable solvent (e.g., m-cresol).
  - Record the FTIR spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Results:
  - Characteristic amide I band (C=O stretch) around 1640  $\text{cm}^{-1}$ .
  - Amide II band (N-H bend) around 1540  $\text{cm}^{-1}$ .
  - N-H stretching vibration around 3300  $\text{cm}^{-1}$ .
  - CH<sub>2</sub> stretching and bending vibrations from the aliphatic chains of both caprolactam and laurolactam units.

### 2. Differential Scanning Calorimetry (DSC):

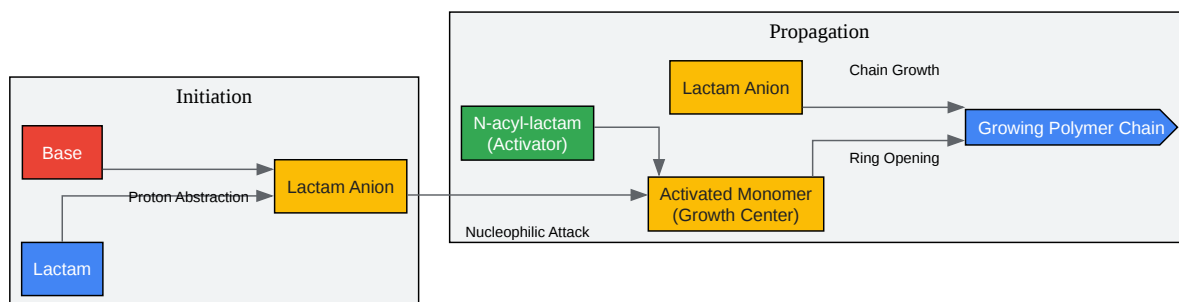
- Objective: To determine the melting temperature (T<sub>m</sub>) and degree of crystallinity.
- Procedure:
  - Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

- Heat the sample from room temperature to 250°C at a rate of 10°C/min under a nitrogen atmosphere.
- Cool the sample to room temperature at 10°C/min.
- Reheat the sample to 250°C at 10°C/min. The second heating scan is used to determine the thermal properties.
- Expected Results: A single melting endotherm, with the peak temperature representing the  $T_m$ . The area under the melting peak can be used to calculate the degree of crystallinity.

### 3. Thermogravimetric Analysis (TGA):

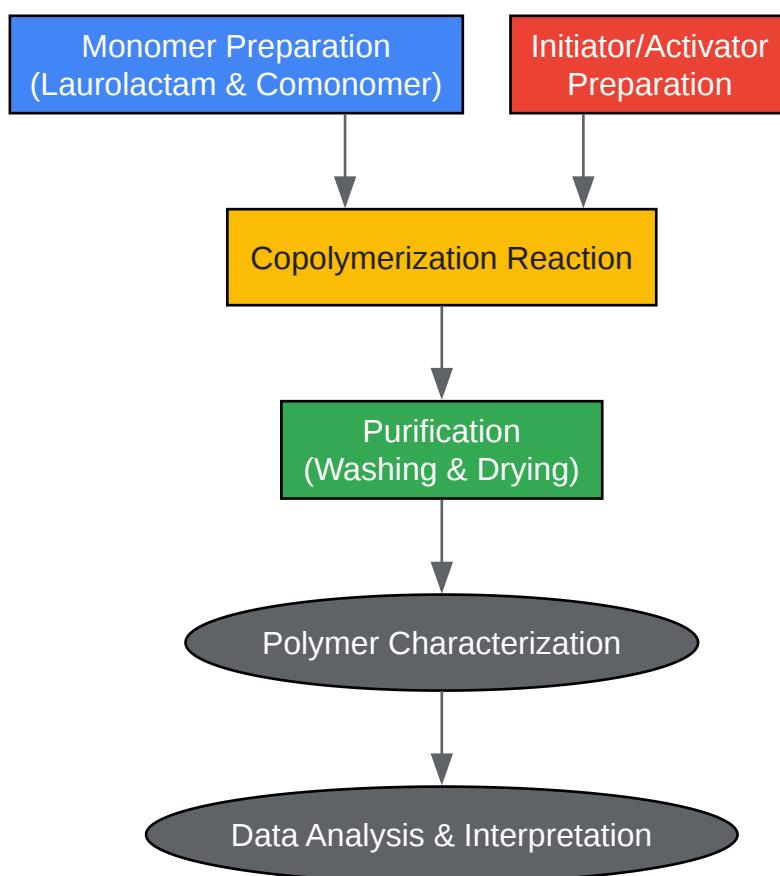
- Objective: To assess the thermal stability of the copolyamide.
- Procedure:
  - Place 10-15 mg of the dried polymer in a TGA pan.
  - Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
- Expected Results: A TGA curve showing the onset of thermal degradation, typically above 300°C for polyamides.

## Mandatory Visualizations



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Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.





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Caption: Experimental Workflow for Copolyamide Synthesis.

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## References

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